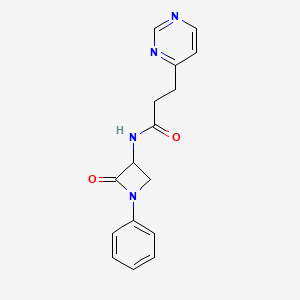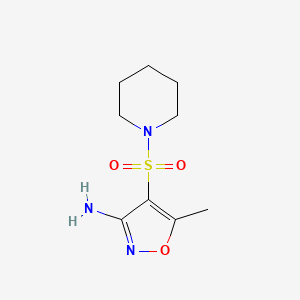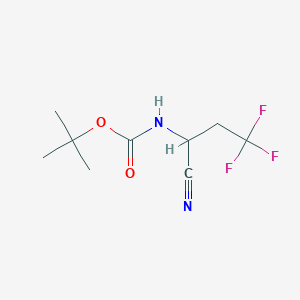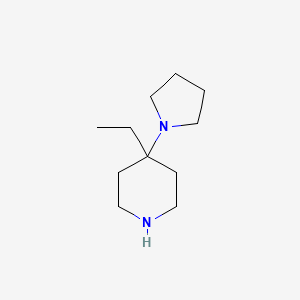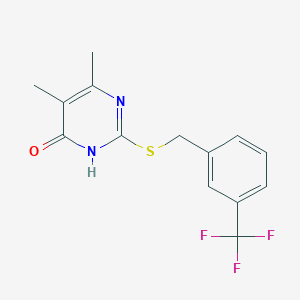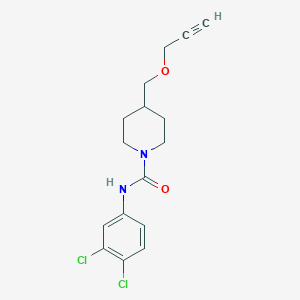
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a potential therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular disorders.
作用機序
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes such as neurotransmission, regulation of blood flow, and immune response. The A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of cardiovascular and respiratory functions. By blocking the A1 receptor, N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide can modulate the physiological processes regulated by adenosine.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It is also relatively stable and can be stored at room temperature. However, N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has some limitations as well. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate the mechanisms of action and efficacy of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide in different types of cancer. Another area of interest is its role in cardiovascular disorders. Studies are needed to determine the optimal dosage and administration of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide for cardioprotective effects. Additionally, the development of more soluble and stable forms of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide could improve its effectiveness in lab experiments and potential therapeutic applications.
合成法
The synthesis of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves multiple steps. The first step is the protection of the amine group of piperidine with a Boc group. The second step involves the reaction of 3,4-dichloroaniline with propargyl alcohol to form the propargyl ether. The third step is the coupling of the protected piperidine with the propargyl ether using EDC and HOBt as coupling agents. The final step involves the deprotection of the Boc group using TFA to yield N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been studied for its role in cardiovascular disorders such as hypertension and ischemia-reperfusion injury.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-9-22-11-12-5-7-20(8-6-12)16(21)19-13-3-4-14(17)15(18)10-13/h1,3-4,10,12H,5-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYWCQHLRNAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)
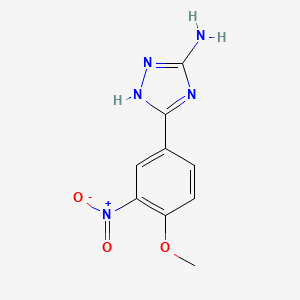

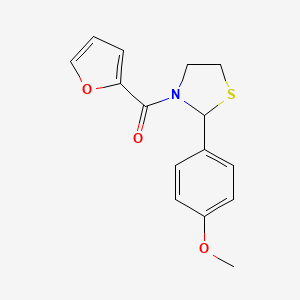
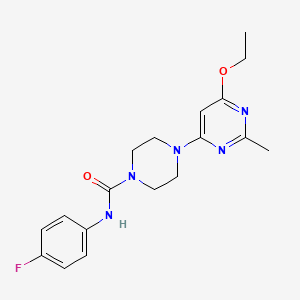
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)
